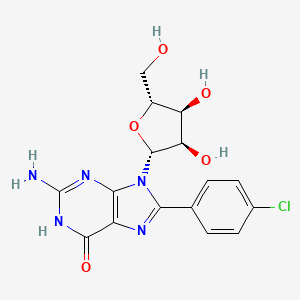
8-(4-Chlorophenyl)guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields This compound features a purine base structure, which is a key component in many biological molecules, including DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The tetrahydrofuran ring is then attached via a glycosylation reaction, which involves the use of a protected sugar derivative. The final steps include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity meets industry standards.
化学反应分析
Types of Reactions
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the purine base to a dihydropurine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropurine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
科学研究应用
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism by which 2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests a multifaceted mechanism of action.
相似化合物的比较
Similar Compounds
2-Amino-9-(β-D-ribofuranosyl)purine: Lacks the chlorophenyl group, making it less hydrophobic.
8-Chloroadenosine: Contains a similar chlorophenyl group but lacks the tetrahydrofuran ring.
2-Amino-8-(4-methylphenyl)-9-(β-D-ribofuranosyl)purine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one stands out due to its combination of a chlorophenyl group and a tetrahydrofuran ring, which imparts unique chemical and biological properties. This combination enhances its potential interactions with biological molecules and its stability under various conditions.
属性
CAS 编号 |
920984-06-1 |
|---|---|
分子式 |
C16H16ClN5O5 |
分子量 |
393.78 g/mol |
IUPAC 名称 |
2-amino-8-(4-chlorophenyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H16ClN5O5/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)26)22(12)15-11(25)10(24)8(5-23)27-15/h1-4,8,10-11,15,23-25H,5H2,(H3,18,20,21,26)/t8-,10-,11-,15-/m1/s1 |
InChI 键 |
KRTSSBJEAUFYOQ-ORXWAGORSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
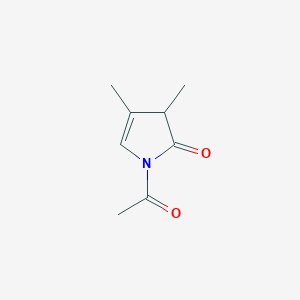
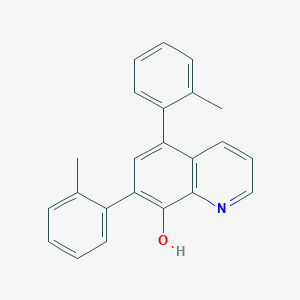
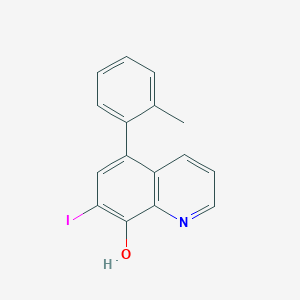
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
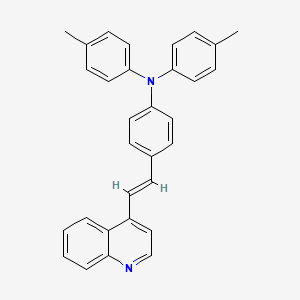
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
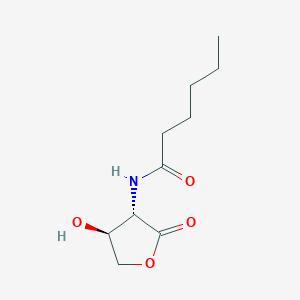
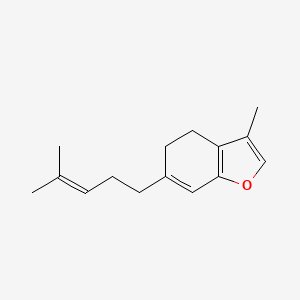
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)

